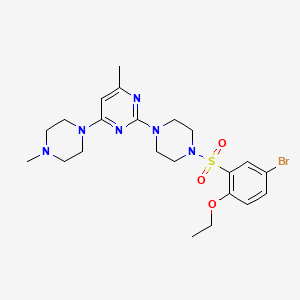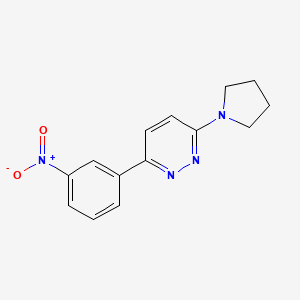![molecular formula C18H18N2O5S B2496290 N-(5-oxo-1-phenylpyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide CAS No. 896307-14-5](/img/structure/B2496290.png)
N-(5-oxo-1-phenylpyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds related to N-(5-oxo-1-phenylpyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide typically involves the double reduction of cyclic sulfonamide precursors. These precursors are prepared following stereoselective intramolecular reactions, such as the Heck reaction, which is critical for constructing the molecular backbone of these compounds. The sulfonamide functional group acts both as an N-protecting group and as an aryl donor, facilitating the incorporation of the aryl group into the final compound through reductive ring-opening processes (Evans, 2007).
Molecular Structure Analysis
The molecular structure of compounds akin to N-(5-oxo-1-phenylpyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide has been elucidated through various spectroscopic techniques, including IR, 1H-NMR, and mass spectrometry. These methods provide detailed information about the atomic and molecular constitution, including configurations, conformations, and relative positions of atoms within the molecule. The precise structure is often confirmed through X-ray crystallography, which reveals the three-dimensional arrangement of atoms and the geometry of the molecule (Cai et al., 2009).
Chemical Reactions and Properties
N-(5-oxo-1-phenylpyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide and similar compounds undergo various chemical reactions, including alkylation and oxidation. These reactions are influenced by the presence of functional groups, such as the sulfonamide group, which plays a crucial role in determining the reactivity and the outcomes of these reactions. The chemical behavior of these compounds can be significantly altered by introducing or modifying functional groups, affecting their chemical stability and reactivity (Ohkata et al., 1985).
Aplicaciones Científicas De Investigación
Enzyme Inhibitory Potential
Research has shown that compounds containing the N-(5-oxo-1-phenylpyrrolidin-3-yl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide moiety demonstrate significant enzyme inhibitory activities. For instance, studies have documented their potential as α-glucosidase and acetylcholinesterase inhibitors, indicating their relevance in addressing conditions such as diabetes and neurological disorders like Alzheimer's disease. In vitro enzyme inhibition data and in silico molecular docking results substantiate these findings, highlighting the compounds' substantial inhibitory activity against yeast α-glucosidase and weak activity against acetylcholinesterase (Abbasi et al., 2019).
Antimicrobial and Hemolytic Activities
These compounds also exhibit promising antimicrobial activities. For example, certain derivatives have shown proficient antimicrobial activities, while others have demonstrated good activity against a selected panel of bacterial and fungal species. Hemolytic activity assays, which help in assessing the therapeutic utility of compounds, further support these compounds' potential as antimicrobial agents (Irshad, 2018).
Anticancer and Antiviral Applications
In the realm of cancer and viral treatments, specific derivatives of this compound have shown remarkable promise. For example, synthesized sulfonamides have been evaluated for their antimalarial activity and characterized by their ADMET properties, revealing potent antimalarial activity with IC50 values of less than 30µM. Theoretical calculations and molecular docking studies have provided insights into their reactivity and binding affinities, indicating potential applications in treating diseases like malaria and even COVID-19 (Fahim & Ismael, 2021).
Biological Evaluation and Molecular Docking Studies
Further research has delved into the design, synthesis, and biological evaluation of N-aryl-2,3-dihydrobenzo[1,4]dioxine-6-sulfonamides and their derivatives. These studies have emphasized the compounds' activity against enzymes such as butyrylcholinesterase, acetylcholinesterase, and lipoxygenase. Additionally, molecular docking studies have helped in understanding the interaction between these compounds and target enzymes, paving the way for their potential therapeutic application in treating diseases associated with these enzymes (Irshad et al., 2019).
Propiedades
IUPAC Name |
N-(5-oxo-1-phenylpyrrolidin-3-yl)-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2O5S/c21-18-10-13(12-20(18)14-4-2-1-3-5-14)19-26(22,23)15-6-7-16-17(11-15)25-9-8-24-16/h1-7,11,13,19H,8-10,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORMUCZOZSSCNSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)NC3CC(=O)N(C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(6-cyclopropylpyridin-3-yl)methyl]-3-(dimethylamino)benzamide](/img/structure/B2496208.png)
![{[2-Chloro-4-(2,4-dichlorophenoxy)phenyl]methyl}(methyl)amine hydrochloride](/img/structure/B2496209.png)
![N-(3,4-dimethoxyphenyl)-2-[(5-pyridin-3-yl-1,3,4-oxadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2496210.png)


![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(2-((5-(4-chlorophenyl)-1H-imidazol-2-yl)thio)ethyl)acrylamide](/img/structure/B2496214.png)

![7-(3-methoxyphenyl)-2-(4-nitrobenzyl)-[1,2,4]triazolo[4,3-a]pyrazine-3,8(2H,7H)-dione](/img/structure/B2496217.png)
![N-[(2-fluorophenyl)methyl]-2-(furan-2-yl)-4-methyl-6-(methylsulfanyl)pyrimidine-5-carboxamide](/img/structure/B2496221.png)

![7-(4-Bromophenyl)-5-(4-methoxyphenyl)-2,3-dihydroimidazo[2,1-b]thiazol-7-ium bromide](/img/structure/B2496226.png)

